N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its structural similarity to purines. This compound exhibits various biological activities, making it a valuable subject of study in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. The reaction is typically carried out in tetrahydrofuran (THF) at a temperature of 10–15°C . The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a key reaction in its synthesis, where nucleophiles replace chlorine atoms in the precursor compound.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Methylamine: Used in the nucleophilic substitution reaction.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiproliferative, and antifungal agent.
Biological Research: Its structural similarity to purines makes it a valuable tool for studying nucleic acid interactions and enzyme inhibition.
Pharmacology: The compound is explored for its potential therapeutic effects in treating various diseases, including cancer.
Industrial Applications: It can be used in the synthesis of other biologically active compounds and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-: Another related compound with different functional groups.
Uniqueness
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry and pharmacology .
Properties
CAS No. |
23002-57-5 |
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Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-5-3-10-11-6(5)8-4-9-7/h3-4H,1-2H3,(H,8,9,10,11) |
InChI Key |
QWQODLSLHIZPTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C=NN2 |
Origin of Product |
United States |
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